molecular formula C6H9NO3 B555319 Methyl L-pyroglutamate CAS No. 4931-66-2

Methyl L-pyroglutamate

Cat. No.: B555319
CAS No.: 4931-66-2
M. Wt: 143.14 g/mol
InChI Key: HQGPKMSGXAUKHT-BYPYZUCNSA-N
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Description

Methyl L-pyroglutamate, also known as methyl (S)-5-oxopyrrolidine-2-carboxylate, is a chemical compound with the molecular formula C6H9NO3. It is a derivative of pyroglutamic acid, which is a naturally occurring amino acid derivative. This compound is known for its various applications in organic synthesis and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

Methyl L-pyroglutamate plays a crucial role in biochemical reactions, particularly in the context of amino acid metabolism. It interacts with several enzymes and proteins, including γ-glutamyl cyclotransferase and 5-oxoprolinase. These enzymes are involved in the conversion of glutathione to glutamate, a critical process in cellular metabolism . This compound can also inhibit the activity of certain enzymes, such as NADH:cytochrome c oxidoreductase and cytochrome c oxidase, which are essential components of the mitochondrial respiratory chain . These interactions highlight the compound’s potential impact on cellular energy production and metabolic regulation.

Cellular Effects

This compound has been shown to influence various cellular processes. In particular, it affects energy metabolism and lipid biosynthesis in cells. Studies have demonstrated that this compound can significantly reduce the production of CO₂ and ATP levels in the cerebral cortex of young rats . This reduction in energy production can have downstream effects on cell signaling pathways, gene expression, and overall cellular metabolism. Additionally, this compound has been observed to inhibit lipid biosynthesis, further impacting cellular function and metabolic homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key enzymes and proteins in the cell. The compound binds to γ-glutamyl cyclotransferase, facilitating the conversion of glutathione to glutamate . This interaction is crucial for maintaining the balance of glutamate and glutathione in the cell, which is essential for cellular redox homeostasis. This compound also inhibits the activity of mitochondrial enzymes, such as NADH:cytochrome c oxidoreductase and cytochrome c oxidase, by binding to their active sites . This inhibition disrupts the electron transport chain, leading to reduced ATP production and altered cellular energy metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to high temperatures or oxidative environments . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of mitochondrial enzyme activity and persistent alterations in cellular energy metabolism . These findings suggest that the compound’s effects on cellular function can be long-lasting and may have implications for its use in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate energy metabolism and lipid biosynthesis without causing significant toxicity . At higher doses, this compound can induce adverse effects, including neurotoxicity and disruption of normal cellular function . These dose-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic settings to minimize potential toxicities.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to amino acid and glutathione metabolism. The compound is converted to glutamate through the action of γ-glutamyl cyclotransferase and 5-oxoprolinase . This conversion is a critical step in the γ-glutamyl cycle, which plays a vital role in maintaining cellular redox balance and detoxification processes . Additionally, this compound can influence the flux of metabolites through the tricarboxylic acid cycle by modulating the activity of key mitochondrial enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion and is also actively transported by amino acid transporters . Once inside the cell, this compound can accumulate in the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of the compound within different cellular compartments can influence its overall activity and impact on cellular function.

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria of cells. The compound’s subcellular localization is influenced by its chemical properties and interactions with specific transporters and binding proteins . In the mitochondria, this compound interacts with key enzymes involved in the electron transport chain, modulating their activity and impacting cellular energy production . The localization of this compound in these subcellular compartments is essential for its role in regulating cellular metabolism and maintaining redox balance.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl L-pyroglutamate can be synthesized from L-pyroglutamic acid through esterification. The process involves the reaction of L-pyroglutamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl L-pyroglutamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl L-pyroglutamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Pyroglutamic acid: The parent compound from which methyl L-pyroglutamate is derived.

    Methyl D-pyroglutamate: The enantiomer of this compound with different stereochemistry.

    L-pyroglutamic acid methyl ester: Another ester derivative with similar properties

Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activity and reactivity.

Properties

IUPAC Name

methyl (2S)-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGPKMSGXAUKHT-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197767
Record name Methyl 5-oxo-L-prolinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4931-66-2
Record name Methyl pyroglutamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4931-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-oxo-L-prolinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-oxo-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-oxo-L-prolinate
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Synthesis routes and methods

Procedure details

To a solution of DL-pyroglutamic acid (50 g, 0.387 mol) in 157 mL CH3OH (3.87 mol) and 100 mL toluene was added concentrated H2SO4 (2.5 mL). This mixture was warmed to reflux and allowed to stir for 16 h. Since starting material remained, another 4 mL concentrated H2SO4 was added and the mixture stirred at reflux for an additional 24 h then was cooled to ambient temperature and 20% aqueous NaOH was added to bring the solution to pH ˜6. The mixture was concentrated under reduced pressure and the residue was dissolved in CH2Cl2, filtered through Celite® diatomaceous earth, concentrated and purified via Kugelrohr distillation. The resulting material was carried on directly to the next reaction.
Name
DL-pyroglutamic acid
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
157 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the natural sources of L-pyroglutamic acid methyl ester?

A1: L-Pyroglutamic acid methyl ester has been isolated from various natural sources, including the medicinal mushroom Cordyceps sinensis , the plant Brachystemma calycinum used in traditional medicine , and the fungus Penicillium jiangxiense, the anamorph of medicinal Cordyceps jiangxiensis . It has also been found in Weiceng, a fermented soybean product .

Q2: Can you describe the synthesis of L-pyroglutamic acid methyl ester?

A2: One documented synthetic method begins with L-pyroglutamic acid. This is dissolved in methanol, and thionyl chloride is added as a catalyst. After reaction, sodium bicarbonate is introduced to stop the process, yielding methyl L-pyroglutamate. In the next step, the this compound is dissolved in dichloromethane, and both DMAP (catalyst) and di-tert-butyl dicarbonate are added to ultimately produce L-pyroglutamic acid methyl ester . Another approach involves the alkylation of N-Boc-L-pyroglutamic acid methyl ester with different benzylic halides and their homologues. This method primarily yields anti-C-4-alkylated products. Subsequent formation of the N-Boc-iminium ion and Friedel-Crafts intramolecular cationic ring closure can lead to the creation of fused 1-azacyclodihydroindene derivatives .

Q3: Has L-pyroglutamic acid methyl ester been investigated in the context of the Maillard reaction?

A3: Yes, researchers have studied the formation of L-pyroglutamic acid methyl ester during a solid-phase Maillard reaction between L-glutamic acid and glucose. Using a combined thermogravimetry-solid phase microextraction-gas chromatography-mass spectrometry (TG-SPME-GC-MS) system, they found that this compound emerged as a Maillard product at temperatures above 170°C .

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